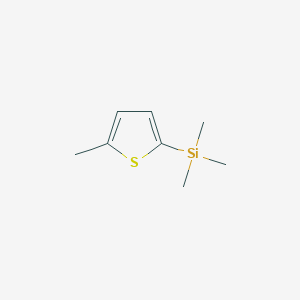

2-(Trimethylsilyl)-5-methylthiophene

Description

Properties

IUPAC Name |

trimethyl-(5-methylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14SSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPIKOKEIPRFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375380 | |

| Record name | 2-(Trimethylsilyl)-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18387-92-3 | |

| Record name | 2-(Trimethylsilyl)-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Silylation via Trimethylchlorosilane

The direct introduction of a trimethylsilyl group onto the thiophene ring is achieved through electrophilic substitution. In this method, 5-methylthiophene reacts with trimethylchlorosilane (TMCS) under alkaline conditions. The reaction typically employs a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiophene at the 2-position, facilitating nucleophilic attack by the trimethylsilyl group.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 0–25°C

-

Time: 4–12 hours

This method is advantageous due to its simplicity and use of commercially available reagents. However, regioselectivity challenges may arise if competing substitution sites are present.

Grignard Reagent-Mediated Silylation

An alternative approach involves the generation of a thiophenyllithium intermediate, followed by quenching with TMCS. For example, 5-methylthiophene is treated with n-butyllithium (n-BuLi) at low temperatures (−78°C) to form the lithium salt, which subsequently reacts with TMCS to yield the target compound.

Optimized Parameters :

This method offers higher regioselectivity compared to electrophilic silylation but requires stringent anhydrous conditions.

Cross-Coupling Strategies for Structural Elaboration

Suzuki-Miyaura Coupling with Silylboronic Acids

The Suzuki-Miyaura cross-coupling reaction enables the introduction of the trimethylsilyl group via a boronic acid partner. For instance, 5-methyl-2-bromothiophene reacts with trimethylsilylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃).

Typical Protocol :

This method is highly modular, allowing for variations in the boronic acid component, but requires careful handling of air-sensitive catalysts.

Stille Coupling with Trimethylstannyl Reagents

The Stille coupling between 5-methyl-2-trimethylstannylthiophene and a silyl halide (e.g., trimethylsilyl chloride) offers another route. This reaction is catalyzed by palladium complexes such as PdCl₂(PPh₃)₂.

Key Data :

While effective, the toxicity of tin reagents and challenging purification limit its industrial applicability.

Functional Group Interconversion Approaches

Reduction of 2-(Trimethylsilyl)-5-acetylthiophene

Starting from 2-(trimethylsilyl)-5-acetylthiophene, the acetyl group is reduced to methyl using hydride agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Procedure :

This two-step process is less efficient than direct methods but valuable for accessing derivatives with sensitive functional groups.

Halogen Exchange Reactions

5-Halo-2-(trimethylsilyl)thiophenes (X = Cl, Br) undergo halogen-lithium exchange followed by methylation with methyl iodide (CH₃I). For example, 2-(trimethylsilyl)-5-bromothiophene reacts with methylmagnesium bromide (MeMgBr) to install the methyl group.

Conditions :

Comparative Analysis of Synthetic Methods

Electrophilic silylation and Grignard methods are preferred for large-scale synthesis due to cost-effectiveness and operational simplicity. Cross-coupling strategies, while versatile, are limited by catalyst expenses and functional group tolerance.

Industrial-Scale Production Insights

The first patent highlights a scalable route using TMCS and paraformaldehyde under alkaline conditions, achieving >99% purity via fractional distillation. Key industrial parameters include:

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-5-methylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Organics

2-(Trimethylsilyl)-5-methylthiophene serves as an essential intermediate in the synthesis of more complex organosilicon compounds. The trimethylsilyl group can be easily modified or removed, facilitating the introduction of various functional groups onto the thiophene ring. This property allows researchers to explore novel materials with tailored properties.

Case Study: Synthesis of Thienyl-Substituted Pyrazoles

A notable application involves using this compound as a precursor for synthesizing thienyl-substituted pyrazoles, which exhibit promising antimicrobial activity. This study highlights the compound's role in developing new antibiotics through innovative synthetic pathways.

Materials Science

Development of Novel Materials

The compound is utilized in creating materials with unique electronic and optical properties. Its ability to stabilize reactive intermediates and facilitate carbon-silicon bond formation makes it suitable for applications in electronic devices and sensors.

Table 1: Properties of Materials Derived from this compound

| Material Type | Property | Application Area |

|---|---|---|

| Conductive Polymers | Enhanced conductivity | Organic electronics |

| Photonic Devices | Tailored optical properties | Sensing applications |

| Bio-compatible Materials | Improved biocompatibility | Biomedical applications |

Pharmaceuticals

Potential Drug Development

While specific biological activities of this compound are not extensively documented, thiophene derivatives generally exhibit various biological properties, including antimicrobial and anticancer activities. The trimethylsilyl group may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

Case Study: Anticancer Activity

Research on related thiophene compounds indicates significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing thiophene moieties have shown IC50 values as low as 2.6 nM against human cancer cells, suggesting that similar studies could explore the therapeutic potential of this compound .

Catalysis

Catalyst Precursor

The compound can act as a catalyst or catalyst precursor in several chemical reactions, enhancing reaction efficiency and selectivity. Its reactivity with electrophiles and nucleophiles is facilitated by the stabilization offered by the trimethylsilyl group.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed direct arylation reactions involving thiophenes, this compound has been shown to tolerate silyl groups effectively, allowing for the successful synthesis of arylated products . This property is critical for developing complex organic molecules used in various applications.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-5-methylthiophene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during chemical reactions. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to the compound’s reactivity and functionality.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiophene Derivatives

Reactivity in Palladium-Catalyzed Reactions

The TMS group enhances regioselectivity in Pd-catalyzed reactions. For example:

- Arylation : 2-(TMS)-5-methylthiophene undergoes C4-arylation with high selectivity due to TMS-directed metalation. In contrast, 2-methyl-5-(thienyl)thiophene derivatives (e.g., 34a in ) exhibit reactivity at multiple positions, yielding complex mixtures .

- Cross-Coupling Efficiency : TMS-substituted thiophenes often achieve higher yields in Suzuki-Miyaura couplings (e.g., 80% yield for 34a in ) compared to halogenated analogs (e.g., 58% yield for 33b ), where steric hindrance from TMS is minimal .

Thermal Stability and Reactivity

Differential Scanning Calorimetry (DSC) studies on Curtius rearrangements reveal:

- 5-(Trimethylsilyl)thiophene-2-carbonyl azide exhibits a distinct heat of transition (ΔH) compared to 5-methylthiophene-2-carbonyl azide. The TMS group stabilizes intermediates via steric and electronic effects, altering reaction kinetics .

Functional Group Compatibility

- Silyl vs. Halogen Substituents : Bromo- or iodo-substituted thiophenes (e.g., 3-bromo-2-iodo-5-methylthiophene in ) are prone to nucleophilic substitution, whereas TMS groups are inert under similar conditions, enabling orthogonal functionalization .

- Nitro and Cyano Derivatives: Nitro-substituted thiophenes (e.g., 2-amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline in ) exhibit redox activity absent in TMS-substituted analogs, highlighting electronic diversification strategies .

Research Implications

The unique properties of this compound make it a versatile building block in materials science and pharmaceuticals. Its regioselectivity in cross-couplings and thermal stability underpin applications in conjugated polymer synthesis and drug intermediates. Comparatively, methyl- or halogen-substituted thiophenes offer complementary reactivity for diverse synthetic pathways.

Table 2: Key Research Findings

Biological Activity

2-(Trimethylsilyl)-5-methylthiophene is a thiophene derivative characterized by the presence of a trimethylsilyl group at the 2-position and a methyl group at the 5-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₄S

- CAS Number : 18387-92-3

- Structure : The compound features a thiophene ring, which is known for its electronic properties that can influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Below is a summary of its notable biological effects:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. |

| Antioxidant | Capable of scavenging free radicals, potentially reducing oxidative stress in cells. |

| Anticancer | Preliminary studies suggest it may inhibit cancer cell proliferation through various pathways. |

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Interaction with Enzymes and Receptors : Similar thiophene derivatives have been shown to interact with enzymes such as cyclooxygenases and lipoxygenases, influencing inflammatory pathways .

- Cell Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, which is crucial for its potential anticancer effects .

- Oxidative Stress Reduction : By scavenging free radicals, it may contribute to cellular protection against oxidative damage .

Case Studies and Research Findings

- Antimicrobial Activity :

-

Antioxidant Properties :

- Research indicated that thiophene compounds could reduce lipid peroxidation in cellular models, suggesting potential protective effects against oxidative stress .

- Anticancer Potential :

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Methylthiophene | Antimicrobial; Antioxidant | Lacks silyl group; less potent than TMS derivative. |

| 2-Methylthiophene | Anticancer; Antimicrobial | Similar structure; different functional groups impact activity. |

| 3-(Trimethylsilyl)thiophene | Antioxidant; Neuroprotective | Shows promise in neuroprotection studies. |

Q & A

Q. Basic

- ¹H/¹³C NMR : The trimethylsilyl (TMS) group exhibits a distinct singlet at ~0 ppm in ¹H NMR. For 5-methylthiophene derivatives, aromatic protons appear between 6.5–7.5 ppm, while methyl groups resonate at ~2.5 ppm. ¹³C NMR confirms TMS (δ ≈ 0–5 ppm) and thiophene carbons (δ ≈ 120–140 ppm) .

- IR : Key peaks include C-Si stretching (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can differentiate isotopic patterns of silicon-containing fragments (e.g., [M-TMS]⁺) .

What experimental strategies resolve contradictions in dimerization kinetics reported for silyl-substituted thiophenes?

Advanced

Dimerization kinetics can vary due to steric effects from the TMS group or solvent polarity. A flow ¹H NMR approach () enables real-time monitoring of dimerization under controlled conditions (e.g., CD₃CN at 25°C). Key steps:

- Prepare a 0.1 M solution of the monomer in deuterated solvent.

- Analyze time-dependent changes in monomer/dimer peaks to calculate rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots.

- Compare results with computational models (DFT) to validate steric vs. electronic influences .

How does the trimethylsilyl group modulate reactivity in Diels-Alder reactions involving this compound?

Advanced

The TMS group acts as both an electron-donating substituent (via σ-π conjugation) and a steric shield. In Diels-Alder trapping experiments (), silylated dienes show enhanced regioselectivity but slower reaction rates compared to non-silylated analogs. Methodological considerations:

- Use electron-deficient dienophiles (e.g., methyl acrylate) to offset steric hindrance.

- Monitor reaction progress via GC-MS or HPLC to quantify adduct formation.

- Computational studies (e.g., frontier molecular orbital analysis) can predict reactivity trends .

What are the stability and handling protocols for this compound under long-term storage?

Basic

The compound is moisture-sensitive due to hydrolyzable Si-C bonds. Recommended protocols:

- Store under inert atmosphere (argon or nitrogen) at –20°C in sealed, amber vials.

- Confirm purity via ¹H NMR before use; hydrolyzed products (e.g., silanols) appear as broad peaks near 1–2 ppm.

- Avoid prolonged exposure to light, which may accelerate decomposition .

What mechanistic insights can be gained from substituent effects on the thiophene ring?

Advanced

Comparative studies with analogs (e.g., 5-methylthiophene vs. This compound) reveal electronic and steric contributions. For example:

- Electron-Deficient Systems : Replace the TMS group with electron-withdrawing groups (e.g., CF₃) to study π-backbonding effects via cyclic voltammetry.

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance around the thiophene ring .

How can computational methods predict the photophysical properties of this compound derivatives?

Advanced

Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model UV-Vis absorption spectra and excited-state behavior. Steps:

- Optimize ground-state geometry.

- Calculate vertical excitations and compare with experimental λₘₐₐ values.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify charge-transfer transitions influenced by the TMS group .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced

Crystallization is hindered by the compound’s low melting point and hydrophobic TMS group. Strategies:

- Use slow vapor diffusion (e.g., hexane into dichloromethane).

- Co-crystallize with hydrogen-bond donors (e.g., resorcinol) to stabilize the lattice.

- Validate crystal structure via X-ray diffraction and compare with predicted geometries (Mercury CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.